N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidinone core
Properties
IUPAC Name |
N-benzyl-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c23-18-9-6-16(7-10-18)21-25-22(30-26-21)17-8-11-20(29)27(13-17)14-19(28)24-12-15-4-2-1-3-5-15/h1-11,13H,12,14H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSMXQMXHMRFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylbenzyl chloride, thiourea, ethyl acetoacetate, and phenyl isothiocyanate. The key steps in the synthesis may include:
Formation of the thieno[3,2-d]pyrimidinone core: This can be achieved through a cyclization reaction involving ethyl acetoacetate and phenyl isothiocyanate under basic conditions.
Introduction of the 2,5-dimethylbenzylthio group: This step involves the nucleophilic substitution of 2,5-dimethylbenzyl chloride with the thiourea derivative of the thieno[3,2-d]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide serves as a valuable building block. Its unique structure allows for the development of new materials and compounds with tailored properties. The compound can be utilized in various synthetic pathways to create derivatives with enhanced functionalities.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. For example:
- In a study focusing on similar oxadiazole derivatives, compounds demonstrated significant activity against various cancer cell lines, with percent growth inhibitions ranging from 51% to 86% against specific types such as SNB-19 and OVCAR-8 .
Additionally, the oxadiazole ring is frequently associated with biological activity; derivatives have shown promise as agonists for muscarinic receptors and antagonists for histamine receptors .
Medicine
The therapeutic potential of N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide is under investigation for its ability to modulate enzyme activity and receptor interactions. The unique substitution patterns of this compound may lead to the development of novel drugs targeting specific diseases.
Industry
In industrial applications, this compound is being explored for its utility in creating advanced materials. Its unique properties may lend themselves to applications in electronics or photonics due to potential conductivity or fluorescence characteristics.
Case Studies
Several case studies illustrate the efficacy of N-benzyl derivatives in various applications:
- Anticancer Studies : A series of compounds derived from oxadiazole were tested against multiple cancer cell lines showing promising anticancer activity .
- Antimicrobial Tests : Research has indicated that oxadiazole derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Pharmacological Investigations : Studies have highlighted the potential of these compounds in treating inflammatory diseases due to their ability to inhibit specific enzymes involved in inflammatory pathways .
Mechanism of Action
The mechanism of action of N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide: shares similarities with other thieno[3,2-d]pyrimidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Molecular Formula : C22H17ClN4O3
- IUPAC Name : this compound
- SMILES Notation : O=C(CN(C=CC=C1c2nc(-c(cc3)ccc3Cl)no2)C1=O)NCc1ccccc1
The synthesis typically involves multi-step organic reactions starting from precursors such as 2,5-dimethylbenzyl chloride and thiourea. Key steps include cyclization reactions to form the oxadiazole and dihydropyridine cores .
Antimicrobial Activity
Research indicates that N-benzyl derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound is also noted for weak to moderate activity against other strains .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : It has been identified as a strong inhibitor of acetylcholinesterase (AChE), which is significant for therapeutic applications in neurodegenerative diseases .
Anticancer Properties
Preliminary studies suggest potential anticancer effects:
- Cell Viability Studies : In vitro assays using cell lines such as HT29 (colorectal cancer) and DU145 (prostate cancer) have shown that the compound can reduce cell viability significantly .
The biological activity of this compound may involve interactions with specific molecular targets within cells. These interactions could modulate enzymatic activities or receptor functions, leading to its observed pharmacological effects .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar derivatives:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| N-benzyl derivatives | Shares structural components | Specific substitution pattern enhances biological efficacy |
| Thieno[3,2-d]pyrimidinone derivatives | Similar core structure | Distinct chemical properties due to oxadiazole integration |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antibacterial Screening : A study evaluated its effectiveness against multiple bacterial strains and highlighted its promising antibacterial properties .
- In Vitro Anticancer Activity : Research demonstrated that this compound could inhibit the growth of cancer cell lines significantly, suggesting its potential as a therapeutic agent in oncology .
- Enzyme Inhibition Studies : The compound's role as an AChE inhibitor was confirmed through various assays that measured its inhibitory effects on enzyme activity .
Q & A
Q. What are the optimal synthetic routes for N-benzyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by coupling with dihydropyridine and benzyl-acetamide moieties. Key steps include:
- Oxadiazole Formation : Cyclization of nitrile and hydroxylamine derivatives under reflux in DMF or DCM, using bases like K₂CO₃ to control pH .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–25°C to minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) achieves >95% purity .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR verifies proton environments (e.g., oxadiazole C=N at δ 8.5–9.0 ppm, dihydropyridine NH at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 449.12) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the dihydropyridinone ring and oxadiazole orientation .
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses, with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR, COX-2) .
Advanced Research Questions
Q. What strategies address contradictory data in SAR studies between oxadiazole and dihydropyridine derivatives?
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) compare electronic profiles of substituents (e.g., 4-Cl vs. 4-F phenyl) to explain binding affinity discrepancies .
- Crystallographic Overlays : Superimpose active conformations with target proteins (e.g., PARP-1) to identify steric clashes or hydrogen-bond mismatches .
- Meta-Analysis : Pool data from analogs (e.g., methyl vs. benzyl acetamide) to isolate trends in logP vs. IC₅₀ correlations .
Q. How can reaction mechanisms for oxadiazole ring degradation under acidic conditions be elucidated?
- Kinetic Studies : Monitor degradation via HPLC at pH 2–4 (37°C), identifying pseudo-first-order rate constants (k = 0.02–0.05 h⁻¹) .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation into degradation byproducts (e.g., carboxylic acids) .
- DFT Transition-State Analysis : Map energy barriers for oxadiazole ring-opening pathways (e.g., nucleophilic attack by H₃O⁺) .
Q. What methodologies optimize regioselectivity in derivatization of the dihydropyridinone ring?
- Directed ortho-Metalation : Use TMPMgCl·LiCl to direct functionalization at C-4 of dihydropyridinone .
- Photoredox Catalysis : Visible-light-mediated C–H alkylation with acrylates (e.g., Ru(bpy)₃Cl₂, 450 nm LED) .
- Protecting Group Strategies : Temporarily mask the oxadiazole NH with Boc groups to prevent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
